1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
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Overview
Description
The compound “1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea” is a complex organic molecule. It contains a urea group, which is an organic compound that has the functional group with the structure -NH2-CO-NH2. It also contains a furan ring and a thiophene ring, which are heterocyclic compounds with a five-membered ring structures containing oxygen and sulfur respectively .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The urea group could potentially undergo reactions such as hydrolysis, while the furan and thiophene rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .Scientific Research Applications
Organic Synthesis and Material Science Applications
Synthesis of Novel Pyridine and Naphthyridine Derivatives : Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives through reactions involving furan and thiophene compounds, similar in structure to the subject compound, demonstrating their utility in developing new organic materials (Abdelrazek, Kassab, Metwally, & Sobhy, 2010).
Corrosion Inhibition Performance : Mistry et al. (2011) evaluated the corrosion inhibition performance of triazinyl urea derivatives, showcasing the potential of structurally similar urea derivatives in protecting metals against corrosion, highlighting their significance in material science (Mistry, Patel, Patel, & Jauhari, 2011).
Electrochemical Applications in Solar Cells : Kim et al. (2011) studied phenothiazine derivatives with furan and thiophene linkers for dye-sensitized solar cells, revealing the impact of these linkers on solar energy conversion efficiency, indicating the relevance of furan and thiophene units in improving renewable energy technologies (Kim et al., 2011).
Biomedical Research Applications
Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessing their antiacetylcholinesterase activity. This work underscores the potential of urea derivatives in developing treatments for diseases like Alzheimer's, where enzyme inhibition can be therapeutically beneficial (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Antibacterial and Antifungal Activities : Alabi et al. (2020) synthesized and characterized urea and thiourea derivatives for their antibacterial and antifungal activities, offering insights into the development of new antimicrobial agents based on urea derivatives (Alabi, Abdulsalami, Adeoye, Aderinto, & Adigun, 2020).
Antiviral Properties and HIV Studies : Patel et al. (2007) prepared 3,4-dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives, testing them for antibacterial and anti-HIV activities, illustrating the potential of urea derivatives in antiviral research (Patel, Chikhalia, Pannecouque, & Clercq, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-18-6-5-14(10-19(18)25-2)11-21-20(23)22-12-16(15-7-9-27-13-15)17-4-3-8-26-17/h3-10,13,16H,11-12H2,1-2H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOURMUUGXUYPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea |
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